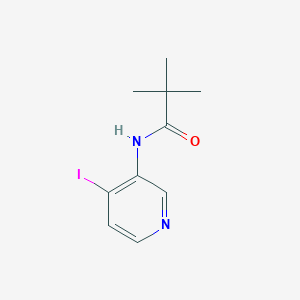

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRKADKNFCJKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440130 | |

| Record name | N-(4-Iodopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113975-32-9 | |

| Record name | N-(4-Iodopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Introduction

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. Its structure, featuring a sterically hindered pivaloyl group and a strategically positioned iodine atom, makes it a valuable building block for the synthesis of more complex molecules. The iodine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references. The narrative is structured to not only provide a step-by-step methodology but also to elucidate the underlying rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-stage process. The first stage involves the regioselective synthesis of the key intermediate, 4-iodopyridin-3-amine. The second stage is the subsequent amidation of this intermediate with pivaloyl chloride. This strategy is designed to ensure high yields and purity of the final product.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 4-Iodopyridin-3-amine

The cornerstone of this synthesis is the preparation of 4-iodopyridin-3-amine. Direct iodination of 3-aminopyridine can lead to a mixture of products. Therefore, a more controlled, regioselective approach is employed, utilizing a tert-butyloxycarbonyl (Boc) protecting group to direct the iodination to the 4-position.

Step 1a: Boc-Protection of 3-Aminopyridine

Rationale: The Boc group is an excellent choice for protecting the amino group of 3-aminopyridine. It is stable under the basic conditions required for the subsequent lithiation and can be readily removed under acidic conditions without affecting the rest of the molecule. This protection prevents side reactions at the amino group and facilitates the directed metalation.

Experimental Protocol:

-

To a stirred solution of 3-aminopyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyldicarbonate (Boc₂O, 1.1 eq).

-

The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the solvent is removed under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield N-Boc-3-aminopyridine as a white solid.

Step 1b: Directed ortho-Iodination

Rationale: The Boc-protected amino group acts as a powerful directed metalation group. Treatment with a strong lithium base, such as n-butyllithium (n-BuLi), selectively removes the proton at the 4-position of the pyridine ring, which is ortho to the directing group. This is due to the coordination of the lithium to the carbonyl oxygen of the Boc group and the nitrogen of the pyridine ring, stabilizing the resulting lithiated intermediate. Quenching this intermediate with an electrophilic iodine source, such as molecular iodine (I₂), introduces the iodine atom regioselectively at the 4-position[1].

Experimental Protocol:

-

Dissolve N-Boc-3-aminopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium (2.2 eq) in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.

-

Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-iodo-3-aminopyridine.

Step 1c: Boc-Deprotection

Rationale: The final step to obtain the key intermediate is the removal of the Boc protecting group. This is reliably achieved under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, as it cleaves the Boc group to generate the corresponding ammonium salt, which can then be neutralized to give the free amine.

Experimental Protocol:

-

Dissolve N-Boc-4-iodo-3-aminopyridine (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield 4-iodopyridin-3-amine.

| Parameter | Step 1a: Boc-Protection | Step 1b: Directed Iodination | Step 1c: Boc-Deprotection |

| Key Reagents | 3-Aminopyridine, Boc₂O | N-Boc-3-aminopyridine, n-BuLi, I₂ | N-Boc-4-iodo-3-aminopyridine, TFA |

| Solvent | THF or DCM | Anhydrous THF | DCM |

| Temperature | Room Temperature | -78 °C to Room Temperature | 0 °C to Room Temperature |

| Stoichiometry | 1.1 eq Boc₂O | 2.2 eq n-BuLi, 1.2 eq I₂ | 5-10 eq TFA |

| Reaction Time | 2-4 hours | 12-16 hours | 1-3 hours |

Part 2: Synthesis of this compound

With the key intermediate, 4-iodopyridin-3-amine, in hand, the final step is the formation of the amide bond with the pivaloyl group. This is a standard N-acylation reaction.

Amidation with Pivaloyl Chloride

Rationale: The reaction between an amine and an acyl chloride is a classic and highly efficient method for amide bond formation. Pivaloyl chloride is a reactive acylating agent. The reaction proceeds via a nucleophilic addition-elimination mechanism[2]. The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of pivaloyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is typically added to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic[3].

Sources

synthesis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

An In-Depth Technical Guide to the Synthesis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Abstract

This compound is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a pyridine core, an iodo group, and a pivalamide moiety, making it a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] The presence of the iodo group provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 4-position of the pyridine ring. This guide presents a comprehensive, two-step synthetic pathway for the preparation of this compound, beginning with the regioselective iodination of 3-aminopyridine, followed by the acylation of the resulting intermediate. The causality behind experimental choices, detailed protocols, and characterization data are provided to ensure scientific integrity and reproducibility.

Synthetic Strategy and Workflow

The synthesis is logically designed as a two-step process. The primary challenge lies in the regioselective introduction of an iodine atom at the C4 position of the 3-aminopyridine scaffold. The secondary step involves a standard but crucial amide bond formation.

-

Step 1: Regioselective Iodination. The synthesis commences with the electrophilic iodination of commercially available 3-aminopyridine to produce the key intermediate, 4-iodopyridin-3-amine.

-

Step 2: Amide Coupling (Acylation). The intermediate is then acylated using pivaloyl chloride in the presence of a base to yield the final target molecule, this compound.

The overall workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 4-Iodopyridin-3-amine

Principle and Rationale

The core of this synthesis is the regioselective iodination of 3-aminopyridine. The amino group (-NH₂) at the C3 position is an activating, ortho-para directing group. This electronic influence enhances the nucleophilicity of the pyridine ring, making it susceptible to electrophilic aromatic substitution at the C2, C4, and C6 positions.

While various iodinating agents exist, N-Iodosuccinimide (NIS) is selected for its proven efficacy and mild reaction conditions. NIS provides a source of electrophilic iodine (I⁺) and is often preferred over molecular iodine (I₂) as it minimizes the formation of harsh byproducts and typically results in cleaner reactions with higher yields. The reaction is performed in an aprotic polar solvent like acetonitrile to facilitate the dissolution of the reagents and promote the desired transformation.

Detailed Experimental Protocol: 4-Iodopyridin-3-amine

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyridine (5.0 g, 53.1 mmol) in 100 mL of anhydrous acetonitrile.

-

Reaction Initiation: To the stirring solution, add N-Iodosuccinimide (NIS) (13.2 g, 58.4 mmol, 1.1 equivalents) portion-wise over 15 minutes at room temperature. The flask should be protected from light by wrapping it in aluminum foil, as iodinating agents can be light-sensitive.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the 3-aminopyridine spot indicates reaction completion.

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Redissolve the resulting residue in ethyl acetate (150 mL).

-

Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any unreacted NIS, followed by saturated aqueous sodium bicarbonate (1 x 50 mL) and brine (1 x 50 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50%) to afford 4-iodopyridin-3-amine as a solid.

-

Part 2: Synthesis of this compound

Principle and Rationale

This step is a classic nucleophilic acyl substitution reaction to form an amide bond. The amino group of 4-iodopyridin-3-amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. Pivaloyl chloride is an excellent acylating agent due to the steric hindrance provided by the t-butyl group, which can sometimes enhance selectivity.[3]

A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential.[4][5] Its primary role is to scavenge the hydrochloric acid (HCl) generated during the reaction. Without the base, the HCl would protonate the starting aminopyridine, rendering it non-nucleophilic and halting the reaction. The reaction is typically initiated at 0°C to control the initial exothermic reaction rate before being allowed to proceed at room temperature. Dichloromethane (DCM) is an ideal solvent due to its inert nature and ability to dissolve both the amine and the acyl chloride.

Detailed Experimental Protocol: this compound

-

Reagent Preparation: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-iodopyridin-3-amine (2.0 g, 9.09 mmol) and triethylamine (1.9 mL, 13.6 mmol, 1.5 equivalents) in 40 mL of anhydrous dichloromethane (DCM).

-

Addition of Acylating Agent: Cool the flask to 0°C using an ice-water bath. Add pivaloyl chloride (1.23 mL, 10.0 mmol, 1.1 equivalents) dropwise to the stirring solution over 10 minutes.[5]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using 50% ethyl acetate in hexane).

-

Work-up:

-

Quench the reaction by adding 30 mL of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash them with saturated aqueous sodium bicarbonate (1 x 30 mL) and brine (1 x 30 mL).

-

-

Purification:

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by silica gel chromatography to yield this compound as a pure solid.[6]

-

Data Summary

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Role |

| 3-Aminopyridine | C₅H₆N₂ | 94.12 | 462-08-8 | Starting Material |

| 4-Iodopyridin-3-amine | C₅H₅IN₂ | 220.01 | 185449-35-2 | Intermediate |

| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 3282-30-2 | Reagent |

| This compound | C₁₀H₁₃IN₂O | 304.13 | 113975-32-9 | Final Product[7][8] |

Safety Precautions

-

Pivaloyl Chloride: Is corrosive and a lachrymator. It reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes. Keep away from combustible materials.

-

Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted within a fume hood.

-

Triethylamine (TEA): Is a corrosive and flammable liquid with a strong, unpleasant odor. Ensure adequate ventilation and avoid inhalation of vapors.

Conclusion

The can be reliably achieved through a robust two-step sequence involving regioselective iodination of 3-aminopyridine followed by a standard amide coupling reaction. This guide provides a detailed and logically sound methodology, explaining the rationale behind the choice of reagents and conditions, to assist researchers in the successful preparation of this valuable chemical intermediate for applications in drug discovery and organic synthesis.[9][10]

References

- Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.

- Chemsrc. (n.d.). 3-Iodo-4-pyridinamine.

- Nucleosides, Nucleotides & Nucleic Acids. (n.d.). Diverse chemoselectivity during acylation of nucleosides.

- Organic Syntheses. (n.d.). A. tert-Butyl pivaloyloxy carbamate (2).

- Williams, J. M. J., et al. (2013). Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions. Organic Letters, 15(4), 702-705.

- Jiang, L., & Chan, T.-H. (1998). Regioselective Acylation of Hexopyranosides With Pivaloyl Chloride. The Journal of Organic Chemistry, 63(17), 6035-6038.

- Molecules. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- ResearchGate. (n.d.). Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities.

- ResearchGate. (n.d.). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates.

- RSC Medicinal Chemistry. (2022). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)

- ACS Medicinal Chemistry Letters. (2020). Discovery of 3-Quinazolin-4(3H)-on-3-yl-2,N-dimethylpropanamides as Orally Active and Selective PI3Kα Inhibitors.

- Molecules. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.

- Molecules. (2023).

- Nature Reviews Drug Discovery. (2021). Natural products in drug discovery: advances and opportunities.

- Journal of Medicinal Chemistry. (2016). Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects.

Sources

- 1. Discovery of 3-Quinazolin-4(3H)-on-3-yl-2,N-dimethylpropanamides as Orally Active and Selective PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Regioselective Acylation of Hexopyranosides with Pivaloyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. users.man.poznan.pl [users.man.poznan.pl]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives | MDPI [mdpi.com]

- 7. 113975-32-9|N-(4-Iodopyridin-3-yl)pivalamide|BLD Pharm [bldpharm.com]

- 8. This compound [m.chemicalbook.com]

- 9. Natural products in drug discovery: advances and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide. This compound, a halogenated pyridinyl amide derivative, serves as a crucial intermediate in the synthesis of advanced pharmaceutical agents, particularly modulators of the G-protein-coupled bile acid receptor 1 (GPBAR1). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular characteristics, a detailed synthesis protocol, and a discussion of its relevance in medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an iodine atom and a pivalamide group. The unique structural combination of a sterically hindered tert-butyl group and an iodinated pyridine core imparts specific reactivity and conformational properties, making it a valuable building block in targeted drug discovery. The presence of the iodine atom provides a strategic site for further chemical modifications, such as cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. This guide will explore the fundamental chemical properties, outline a robust synthesis methodology, and discuss the significant role of this molecule as a key intermediate in the development of novel therapeutics.

Chemical Identity and Properties

Table 1: Chemical Identifiers and Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | Generated |

| Synonyms | 4-Iodo-3-(2,2,2-trimethylacetamido)pyridine | |

| CAS Number | 113975-32-9 | |

| Molecular Formula | C10H13IN2O | |

| Molecular Weight | 304.13 g/mol | |

| Canonical SMILES | CC(C)(C)C(=O)NC1=C(C=CN=C1)I | |

| InChI Key | MWRKADKNFCJKNN-UHFFFAOYSA-N |

Table 2: Physicochemical Properties (Predicted and Experimental)

| Property | Value | Notes |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not determined. | Likely to decompose at high temperatures. |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and methanol. | Predicted based on structure. |

| Appearance | Expected to be a solid at room temperature. |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the acylation of 4-iodopyridin-3-amine with pivaloyl chloride. This reaction is a standard amide bond formation, which can be facilitated by a base to neutralize the hydrochloric acid byproduct.

General Synthesis Pathway

The overall synthetic transformation is depicted below:

An In-Depth Technical Guide to the Physical Properties of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Abstract

This technical guide provides a comprehensive framework for the characterization of the physical properties of the novel compound N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide. In the dynamic landscape of pharmaceutical research and drug development, a thorough understanding of a molecule's physical characteristics is paramount for predicting its behavior, optimizing its formulation, and ensuring its therapeutic efficacy and safety. While specific experimental data for this compound is not yet publicly documented, this guide serves as a detailed roadmap for researchers and scientists to determine these critical parameters. We will delve into the established methodologies for elucidating key attributes such as melting point, solubility, thermal stability, and spectroscopic identity. This document is designed to equip drug development professionals with the necessary protocols and theoretical understanding to comprehensively characterize this and other novel chemical entities.

Introduction to this compound and the Imperative of Physical Property Characterization

This compound is a substituted pyridine derivative with the molecular formula C₁₀H₁₃IN₂O and a molecular weight of approximately 304.13 g/mol .[1] Its structure, featuring a pivaloyl group attached to an amino group on an iodinated pyridine ring, suggests its potential as a scaffold in medicinal chemistry. The physical properties of an Active Pharmaceutical Ingredient (API) are critical determinants of its ultimate success as a therapeutic agent.[2][3] These properties influence everything from the manufacturing process to the drug's bioavailability and stability in its final dosage form. Therefore, a rigorous and early-stage characterization of these attributes is a cornerstone of modern drug development.

This guide will provide detailed, field-proven protocols for the determination of the following key physical properties of this compound:

-

Melting Point and Thermal Behavior: A fundamental indicator of purity and solid-state form.

-

Solubility Profile: Essential for predicting absorption and designing appropriate formulations.

-

Thermal Stability: Crucial for understanding degradation pathways and establishing storage conditions.

-

Spectroscopic Fingerprint: Unambiguous confirmation of molecular structure and identity.

Physicochemical Properties: A Summary of Key Parameters

While experimental values for this compound are not available in the public domain, the following table outlines the essential physical properties that must be determined. For comparative purposes, the melting point of a known isomer, N-(3-Iodo-4-pyridinyl)-2,2-dimethylpropanamide, is 158 °C.[4] The melting point of a potential precursor, 3-Amino-4-iodopyridine, is in the range of 65-70 °C.

| Property | Description | Importance in Drug Development |

| Molecular Formula | C₁₀H₁₃IN₂O | Defines the elemental composition of the molecule. |

| Molecular Weight | 304.13 g/mol | A fundamental physical constant used in stoichiometric calculations. |

| CAS Number | 113975-32-9 | A unique identifier for the specific chemical substance. |

| Melting Point (°C) | To be determined | An indicator of purity and the physical state of the solid form. |

| Solubility | To be determined in various solvents | Influences bioavailability, formulation design, and purification methods. |

| Thermal Stability | To be determined | Determines handling, storage conditions, and potential degradation pathways. |

| Spectroscopic Data | To be determined (¹H NMR, ¹³C NMR, IR, MS) | Confirms the chemical structure and provides a unique "fingerprint" for identification. |

Experimental Protocols for Physical Property Determination

The following sections detail the step-by-step methodologies for characterizing the physical properties of this compound.

Melting Point Determination and Thermal Analysis

The melting point is a critical parameter for assessing the purity of a crystalline solid. A sharp melting point range is indicative of high purity. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this measurement as it also provides information on other thermal events like polymorphic transitions and decomposition.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The enthalpy of fusion can be calculated from the area of the peak.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile Determination

Understanding the solubility of a compound in various solvents is crucial for developing formulations and purification strategies. A standard shake-flask method is employed to determine equilibrium solubility.

-

Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, acetone, dimethyl sulfoxide).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Experimental Workflow for Solubility Determination.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the thermal stability of a compound, identifying the presence of solvates or hydrates, and studying its decomposition profile.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen or air atmosphere up to a final temperature where complete decomposition is expected.

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the decomposition temperature.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Spectroscopic Characterization

Spectroscopic techniques provide an unambiguous "fingerprint" of a molecule, confirming its identity and structure.

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure.

-

¹H NMR: Provides information on the number and types of protons and their connectivity.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.

IR spectroscopy identifies the functional groups present in a molecule.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as N-H, C=O, C-N, and C-I bonds.

MS provides the molecular weight and information about the fragmentation pattern of the molecule.

Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis: Determine the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.

Conclusion

While specific experimental data for this compound remains to be published, this technical guide provides the essential framework and detailed protocols for its comprehensive physical property characterization. The methodologies outlined herein are fundamental to the progression of any new chemical entity through the drug development pipeline. By systematically applying these techniques, researchers can build a robust data package that will inform all subsequent stages of development, from formulation design to regulatory submission. The principles and practices described are universally applicable and will serve as a valuable resource for scientists working on the characterization of novel pharmaceutical compounds.

References

- Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?

- Auriga Research. Solid State Characterization.

- AlfatestLab. API: solid state robust characterization in key to cut costs and time!

Sources

An In-depth Technical Guide to N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide (CAS 113975-32-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide is a strategically important heterocyclic intermediate in the field of drug discovery and development. Its unique structural features—a pyridine core substituted with a reactive iodine atom and a sterically hindered pivalamide group—make it a valuable synthon for the construction of complex molecular architectures. The iodinated pyridine ring serves as a versatile handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse functionalities. The pivalamide moiety, on the other hand, acts as a robust protecting group for the adjacent amine, influencing the regioselectivity of further chemical transformations and modulating the electronic properties of the pyridine ring. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in medicinal chemistry.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization in the laboratory.

| Property | Value |

| CAS Number | 113975-32-9 |

| Molecular Formula | C₁₀H₁₃IN₂O |

| Molecular Weight | 304.13 g/mol |

| Melting Point | 158 °C |

| Density | 1.623 g/cm³ |

| Appearance | Solid |

| Solubility | Information not widely available; likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Safety Information:

-

Hazard Statement: H302 (Harmful if swallowed)[1]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]

It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Synthesis and Characterization

The synthesis of this compound typically proceeds via the acylation of 3-amino-4-iodopyridine with pivaloyl chloride. This reaction is a standard N-acylation, where the amine functionality of the pyridine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Step-by-Step Synthesis Protocol

Materials:

-

3-amino-4-iodopyridine

-

Pivaloyl chloride

-

Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-amino-4-iodopyridine (1.0 equivalent) in anhydrous dichloromethane.

-

Add anhydrous pyridine or triethylamine (1.1-1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to afford this compound as a solid.

Diagram of the Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 8.08 (d, J = 8.2 Hz, 2H), 7.74 (t, J = 7.0 Hz, 2H), 7.37-7.31 (m, 2H), 7.30-7.28 (m, 2H), 7.27 (s, 1H), 3.39-3.33 (m, 2H), 3.12 (t, J = 7.6 Hz, 2H).[1]

-

Expert Interpretation: The downfield signals in the aromatic region are characteristic of the pyridine ring protons. The singlet at approximately 1.3 ppm (not explicitly shown in the provided partial data but expected) would correspond to the nine equivalent protons of the bulky tert-butyl group of the pivalamide moiety. The broad singlet expected for the amide proton (-NH) would likely appear further downfield.

-

-

¹³C NMR, Mass Spectrometry, and IR Spectroscopy: While detailed public data is scarce, the expected signals would include:

-

¹³C NMR: Resonances for the pyridine ring carbons (with the carbon bearing the iodine atom being significantly shielded), a carbonyl carbon signal around 170-180 ppm, and signals for the quaternary and methyl carbons of the pivaloyl group.

-

Mass Spectrometry (MS): A molecular ion peak (M⁺) corresponding to the molecular weight of 304.13, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching vibration around 1650-1680 cm⁻¹, N-H stretching vibrations, and aromatic C-H and C=C stretching bands.

-

Applications in Drug Discovery and Development

The strategic placement of the iodine atom on the pyridine ring makes this compound a highly valuable precursor for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

Key Synthetic Transformations

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a wide array of aryl or vinyl boronic acids or esters. This is a powerful strategy for building biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

-

Sonogashira Coupling: This transformation enables the synthesis of alkynyl-substituted pyridines by coupling with terminal alkynes. The resulting structures are important intermediates and can themselves exhibit biological activity.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various primary or secondary amines at the 4-position of the pyridine ring. This is a key method for synthesizing substituted aminopyridines, a class of compounds with diverse pharmacological activities.

Diagram of Key Cross-Coupling Reactions

Caption: Utility of the title compound in key cross-coupling reactions.

Role as a Precursor in the Synthesis of Biologically Active Molecules

The pivaloyl group serves as a crucial directing and protecting group in these synthetic sequences. Its steric bulk can influence the regioselectivity of subsequent reactions on the pyridine ring, while its stability under a wide range of reaction conditions ensures the integrity of the amino functionality until its deprotection is desired.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of diverse and complex molecular structures. A comprehensive understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of novel therapeutics.

References

- Supplementary Information. The Royal Society of Chemistry. [Link]

- ABT 199. New Drug Approvals. [Link]

Sources

"N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide" mechanism of action

An In-Depth Technical Guide to the Strategic Utility of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide in Kinase Inhibitor Scaffolding

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a key chemical intermediate, pivotal in the synthesis of advanced kinase inhibitors. While not an active pharmaceutical ingredient in itself, its unique structural features—a substituted iodopyridine core coupled with a bulky pivaloyl group—provide a strategic scaffold for developing potent and selective modulators of protein kinase activity. This guide elucidates the role of this compound, not through a direct mechanism of action, but by dissecting its contribution to the pharmacophore of next-generation therapeutics. We will explore its synthetic relevance, the mechanistic principles of the kinase inhibitors it helps create, and a comprehensive, hypothetical workflow for the target deconvolution and mechanism of action (MoA) elucidation of a novel compound derived from this intermediate.

Introduction: The Role of Scaffolds in Modern Drug Discovery

In the landscape of targeted therapy, particularly in oncology, protein kinases have emerged as one of the most critical classes of drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. The success of these inhibitors hinges on their ability to precisely interact with the ATP-binding pocket of the target kinase. This precision is achieved through carefully designed molecular scaffolds. This compound represents such a foundational scaffold. Although it does not possess inherent biological activity, its structure is pre-validated for engaging with kinase domains. The iodinated pyridine ring serves as a versatile anchor and a key site for further chemical modification via cross-coupling reactions, enabling the exploration of chemical space to achieve desired potency and selectivity.

Physicochemical Profile and Synthetic Utility

The strategic importance of this compound lies in its chemical architecture. The molecule consists of a pyridine ring, which is a common feature in many kinase inhibitors, providing a critical hydrogen bond acceptor. The amide linkage and the bulky tert-butyl group of the pivaloyl moiety serve to orient the molecule within a binding pocket and can contribute to van der Waals interactions. The iodine atom at the 4-position is the most functionally significant feature for a synthetic chemist; it is a powerful handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H13IN2O |

| Molecular Weight | 304.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1260899-79-3 |

| Appearance | White to off-white solid |

| Key Features | Iodinated pyridine ring, amide linker, pivaloyl group |

Contribution to Kinase Inhibitor Pharmacophores

The this compound scaffold is frequently utilized in the synthesis of Type I kinase inhibitors, which bind to the active conformation of the kinase in the ATP-binding site. The pyridine nitrogen is strategically positioned to form a crucial hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many successful kinase inhibitors and is essential for high-affinity binding.

The diagram below illustrates the generalized mechanism of action for a kinase inhibitor derived from this scaffold.

Caption: Generalized interaction of a kinase inhibitor with the ATP-binding pocket.

Hypothetical Workflow for MoA Elucidation of a Novel Derivative

Imagine a novel compound, "Compound X," has been synthesized using this compound as a starting scaffold. The following section outlines a robust, multi-stage experimental plan to determine its mechanism of action. This workflow represents an industry-standard approach to target deconvolution and validation.

Phase 1: Target Identification and Initial Validation

The primary objective is to identify the direct molecular target(s) of Compound X.

Experimental Protocol: Affinity-Based Chemical Proteomics

-

Probe Synthesis: Synthesize an analog of Compound X that incorporates a linker and a reactive group (e.g., a photo-affinity label like a diazirine) and a reporter tag (e.g., biotin).

-

Cell Lysate Incubation: Incubate the biotinylated probe with cell lysates from a relevant cancer cell line. A competition experiment should be run in parallel, where the lysate is co-incubated with the probe and an excess of the original, unlabeled Compound X.

-

Photo-crosslinking: Expose the lysates to UV light to covalently link the probe to its binding partners.

-

Enrichment: Use streptavidin-coated beads to pull down the biotinylated probe and its cross-linked protein targets.

-

Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Proteins that are significantly less abundant in the competition sample (where Compound X prevented the probe from binding) are considered high-confidence candidate targets.

Phase 2: Target Validation and Pathway Analysis

Once candidate targets are identified (e.g., Kinase Y), the next step is to confirm that the observed cellular effects of Compound X are indeed mediated by these targets.

Experimental Protocol: Cellular Target Engagement & Pathway Modulation

-

Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that Compound X directly binds to Kinase Y in intact cells. In CETSA, target engagement is measured by the thermal stabilization of the protein upon ligand binding.

-

Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding Kinase Y. If the cellular phenotype observed with Compound X treatment (e.g., apoptosis, cell cycle arrest) is mimicked by the knockdown/knockout, this provides strong evidence for on-target activity.

-

Phospho-proteomics/Western Blotting: Treat cells with Compound X and analyze the phosphorylation status of known downstream substrates of Kinase Y. A decrease in the phosphorylation of these substrates would confirm the inhibitory action of Compound X on the Kinase Y signaling pathway.

The workflow below visualizes this entire process, from initial screening to final MoA confirmation.

Caption: A comprehensive workflow for target deconvolution and MoA elucidation.

Conclusion

This compound is a testament to the power of scaffold-based drug design. While it lacks a biological mechanism of action on its own, its true value is realized as a versatile and potent building block in the synthesis of targeted therapeutics. Its iodinated pyridine core provides an anchor for engaging the kinase hinge region, while the iodine atom itself is a gateway to extensive chemical diversification. Understanding the synthetic utility of this intermediate and mastering the experimental workflows to deconvolute the mechanisms of its derivatives are critical skills for researchers and scientists in the field of drug development. This guide provides a framework for both the conceptual understanding and the practical application of these principles.

References

- Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century?

- Vieth, M., et al. (2004). Characteristic Physical Properties and Structural Motifs in 1824 Promiscuous and 3164 Non-promiscuous Ligands. Journal of Medicinal Chemistry. [Link]

- Molina, D. M., et al. (2007). Monitoring Drug-Target Interactions in Living Cells by Thermal Shift Assays. Science. [Link]

- Ong, S. E., et al. (2002). Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics. Molecular & Cellular Proteomics. [Link]

- Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinases. Methods in Molecular Biology. [Link]

Spectroscopic Data of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide, also known as N-(4-iodopyridin-3-yl)pivalamide, is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural features, including the iodine substituent on the pyridine ring and the bulky tert-butyl group, make it an interesting candidate for various chemical transformations and biological screenings. Accurate structural elucidation is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Molecular Structure and Synthesis

The molecular structure of this compound consists of a pyridine ring substituted with an iodine atom at the 4-position and a pivalamide group at the 3-position.

Caption: Molecular Structure of this compound.

A common synthetic route to this compound involves the protection of 3-aminopyridine with pivaloyl chloride to form N-(pyridin-3-yl)pivalamide. This intermediate then undergoes directed ortho-iodination to yield the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound in CDCl₃ are detailed below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | s | 1H | H-2 |

| ~8.20 | d | 1H | H-6 |

| ~7.50 | d | 1H | H-5 |

| ~7.80 | s (br) | 1H | N-H |

| ~1.35 | s | 9H | C(CH₃)₃ |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Region: The pyridine ring protons are expected to appear as distinct signals in the downfield region. The proton at the 2-position (H-2), being adjacent to the nitrogen and the amide substituent, is predicted to be the most deshielded, appearing as a singlet around 8.45 ppm. The protons at the 6-position (H-6) and 5-position (H-5) would likely appear as doublets due to coupling with each other, around 8.20 and 7.50 ppm, respectively.

-

Amide Proton: The amide proton (N-H) is expected to show a broad singlet around 7.80 ppm. Its chemical shift can be variable and is dependent on factors like concentration and temperature.

-

Aliphatic Region: The nine equivalent protons of the tert-butyl group are predicted to give a sharp singlet at approximately 1.35 ppm, a characteristic signal for this functional group.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~176.5 | C=O |

| ~152.0 | C-2 |

| ~148.5 | C-6 |

| ~140.0 | C-3 |

| ~125.0 | C-5 |

| ~95.0 | C-4 |

| ~40.0 | C (CH₃)₃ |

| ~27.5 | C(C H₃)₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, around 176.5 ppm.

-

Aromatic Carbons: The carbon atoms of the pyridine ring are predicted to appear in the range of 95-152 ppm. The carbon bearing the iodine atom (C-4) is expected to be significantly shielded due to the heavy atom effect, with a predicted chemical shift around 95.0 ppm. The other pyridine carbons (C-2, C-3, C-5, and C-6) will have distinct chemical shifts based on their electronic environment.

-

Aliphatic Carbons: The quaternary carbon of the tert-butyl group is predicted to be around 40.0 ppm, and the three equivalent methyl carbons are expected to resonate at approximately 27.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~2970-2870 | Strong | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (amide I) |

| ~1580, 1470 | Medium | C=C and C=N stretch (pyridine ring) |

| ~1530 | Medium | N-H bend (amide II) |

| ~1250 | Medium | C-N stretch |

| ~1050 | Medium | C-I stretch |

Interpretation of the Predicted IR Spectrum:

-

N-H Stretching: A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.

-

C-H Stretching: Strong absorption bands in the region of 2970-2870 cm⁻¹ are attributed to the C-H stretching vibrations of the tert-butyl group.

-

Amide Bands: A strong absorption around 1680 cm⁻¹ corresponds to the amide I band (C=O stretching). The amide II band (N-H bending) is expected around 1530 cm⁻¹.

-

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are predicted to appear as medium intensity bands around 1580 and 1470 cm⁻¹.

-

C-I Stretching: The C-I stretching vibration is expected to produce a medium intensity band at a lower wavenumber, around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A patent for a related compound reports a mass-to-charge ratio ([M+H]⁺) of 303.126 for this compound, which is consistent with its molecular formula C₁₀H₁₃IN₂O.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 304 | [M]⁺• |

| 247 | [M - C(CH₃)₃]⁺ |

| 220 | [M - C(O)C(CH₃)₃]⁺ |

| 121 | [C₅H₄N₂]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Interpretation of the Predicted Mass Spectrum and Fragmentation Pathway:

The molecular ion peak ([M]⁺•) is expected at m/z 304. The fragmentation of this compound is likely to proceed through several key pathways:

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the tert-butyl group would result in a fragment ion at m/z 247.

-

McLafferty-type Rearrangement is not possible for this molecule.

-

Cleavage of the Amide Bond: Scission of the C-N amide bond could lead to the formation of a 3-amino-4-iodopyridine radical cation at m/z 220.

-

Loss of the Pivaloyl Group: Fragmentation could also involve the loss of the entire pivaloyl group, leading to the 3-amino-4-iodopyridine cation.

-

Formation of the tert-Butyl Cation: A prominent peak at m/z 57, corresponding to the stable tert-butyl cation, is highly probable.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra offers valuable structural information for researchers and scientists. While experimental data is currently limited in the public domain, these predictions serve as a robust reference for the identification and characterization of this compound. The provided synthesis context further aids in understanding the practical aspects of working with this molecule. As research involving this and related compounds progresses, the availability of experimental data will undoubtedly refine and validate the predictions presented herein.

References

As comprehensive experimental data for this compound is not available in peer-reviewed literature, this guide is based on established principles of spectroscopic interpretation and high-quality predictions from chemical software. The synthesis information is derived from general knowledge of organic synthesis and information available in chemical databases.

"N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide" crystal structure

An In-Depth Technical Guide to the Structural Elucidation of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Authored by: A Senior Application Scientist

Foreword: Charting the Unknown—A Structural Investigation

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity, stability, and bioavailability. For novel compounds such as this compound, a substituted pyridine derivative, understanding its solid-state architecture is not merely an academic exercise; it is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. The presence of a halogen atom (iodine) and a flexible amide linkage suggests the potential for significant intermolecular interactions, which can dictate crystal packing and influence physicochemical properties.

This guide provides a comprehensive, experience-driven framework for the determination and analysis of the crystal structure of this compound. We will move beyond a simple recitation of methods to explore the underlying rationale for experimental decisions, ensuring a robust and reproducible approach. This document is designed for researchers, medicinal chemists, and formulation scientists who require a deep understanding of solid-state chemistry to advance their research and development programs.

Part 1: Synthesis and Crystallization—From Powder to Perfection

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The quality of the crystal is paramount, as it directly impacts the quality of the diffraction data and the ultimate resolution of the structure.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound involves the amidation of 3-amino-4-iodopyridine with pivaloyl chloride. This reaction is a standard nucleophilic acyl substitution.

Caption: Proposed synthetic and purification workflow.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 3-amino-4-iodopyridine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add a suitable non-nucleophilic base such as triethylamine or pyridine (1.2 eq).

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.1 eq) dropwise to the solution. The reaction is often exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure compound.

Crystal Growth: The Art and Science of Nucleation

Growing diffraction-quality single crystals is often the most challenging step. The ideal crystal should be between 0.1 and 0.4 mm in each dimension, with well-defined faces and no visible defects. The key is to allow the molecules to slowly and methodically arrange themselves into a highly ordered lattice. This is achieved by creating a supersaturated solution and allowing the solvent to evaporate slowly or the temperature to change gradually.

Screening for Crystallization Conditions: A systematic approach involves screening a variety of solvents with different polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, and water). The ideal solvent is one in which the compound is moderately soluble—dissolving when heated but crystallizing upon cooling.

Common Crystallization Techniques:

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent to near-saturation in a clean vial.

-

Cover the vial with a cap or parafilm pierced with a few small holes.

-

Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature (near the solvent's boiling point).

-

Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

-

If crystals do not form, refrigeration may be attempted.

-

-

Vapor Diffusion:

-

Dissolve the compound in a "good" solvent in which it is readily soluble.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble, but which is miscible with the "good" solvent.

-

Over time, the vapor of the anti-solvent will diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

-

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)—Decoding the Structure

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid. It relies on the principle that a crystal lattice will diffract an incident X-ray beam in a predictable pattern, which is directly related to the arrangement of atoms within the unit cell.

Caption: The single-crystal X-ray diffraction workflow.

Data Collection and Processing

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryoloop, and flash-cooled in a stream of liquid nitrogen (typically at 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

-

Unit Cell Determination: The crystal is exposed to the X-ray beam, and a few initial diffraction images are collected. These are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers with area detectors can collect thousands of reflections in a matter of hours.

-

Data Reduction: The raw diffraction images are processed. This involves:

-

Integration: Determining the intensity of each diffraction spot.

-

Scaling and Merging: Placing all reflections on a common scale and merging symmetry-equivalent reflections.

-

Absorption Correction: Correcting for the absorption of X-rays by the crystal itself.

-

Structure Solution and Refinement

The result of data processing is a reflection file (.hkl) containing the Miller indices (h,k,l) and intensity for each unique reflection. However, the phase information, which is essential to reconstruct the electron density, is lost in the experiment. This is the "phase problem" of crystallography.

-

Structure Solution: For small molecules, direct methods are typically used to solve the phase problem. These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates. This initial solution usually reveals the positions of the heavier atoms (in this case, iodine).

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative process involves:

-

Locating the remaining non-hydrogen atoms from a difference Fourier map (a map of the difference between the observed and calculated electron density).

-

Refining the atomic positions and thermal displacement parameters (which describe the vibration of the atoms).

-

Placing hydrogen atoms in calculated positions.

-

The quality of the refinement is monitored using the R-factor (R1), which is a measure of the agreement between the observed and calculated structure factor amplitudes. A final R1 value below 5% is indicative of a well-refined structure.

-

Common Software: The SHELX suite of programs (e.g., SHELXT for solution and SHELXL for refinement) is the industry standard. These are often used within graphical user interfaces like Olex2 or PLATON, which also provide tools for visualization and analysis.[1][2][3][4][5][6]

Part 3: Hypothetical Structural Analysis—Interpreting the Data

While the actual crystal structure of this compound is not publicly available as of this writing, we can hypothesize a plausible structure to illustrate the key analytical points. The following data is a realistic, simulated representation for educational purposes.

Crystallographic Data and Refinement Details (Hypothetical)

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃IN₂O |

| Formula Weight | 304.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 15.123(3) |

| c (Å) | 9.876(2) |

| α (°) | 90 |

| β (°) | 105.45(1) |

| γ (°) | 90 |

| Volume (ų) | 1228.5(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.645 |

| Absorption Coeff. (mm⁻¹) | 2.65 |

| F(000) | 592 |

| Reflections Collected | 8976 |

| Unique Reflections | 2450 |

| R_int | 0.035 |

| Final R1 [I > 2σ(I)] | 0.028 |

| wR2 (all data) | 0.065 |

| Goodness-of-Fit (S) | 1.05 |

Molecular Geometry and Conformation

Analysis of the molecular structure would focus on several key features:

-

Pyridine Ring Planarity: The pyridine ring is expected to be essentially planar.

-

Amide Group Conformation: The geometry of the amide linkage (O=C-N-H) is crucial. It is typically planar due to delocalization of the nitrogen lone pair into the carbonyl π-system. The torsion angle between the pyridine ring and the amide plane will define the overall molecular conformation.

-

Tert-butyl Group Orientation: The orientation of the bulky tert-butyl group will be influenced by steric hindrance.

Selected Bond Lengths and Angles (Hypothetical):

| Bond/Angle | Value (Å or °) | Notes |

| C-I | 2.105(3) | Typical for an aryl iodide |

| C=O | 1.235(4) | Standard double bond character |

| C(amide)-N | 1.345(4) | Partial double bond character |

| C(pyridine)-N | 1.421(4) | Single bond |

| C-N-C (angle) | 125.8(3) | Reflects sp² hybridization of N |

| C-C=O (angle) | 118.5(3) |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is governed by non-covalent interactions. For this molecule, the following are anticipated to be significant:

-

Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the amide carbonyl oxygen (O=C) and the pyridine nitrogen are potential acceptors. A common motif would be the formation of N-H···O=C hydrogen-bonded chains or dimers, which are highly prevalent in amide-containing crystal structures.

-

Halogen Bonding: The iodine atom is a potential halogen bond donor. The electrophilic region on the iodine (the σ-hole) can interact favorably with nucleophilic partners like the carbonyl oxygen or the pyridine nitrogen of an adjacent molecule. This C-I···O or C-I···N interaction could be a key structure-directing force.

-

π-π Stacking: The electron-deficient pyridine rings could engage in offset π-π stacking interactions, further stabilizing the crystal lattice.

Caption: Potential intermolecular interactions.

Part 4: Implications for Drug Development

A definitive crystal structure provides invaluable insights that directly impact the drug development process:

-

Structure-Activity Relationship (SAR): By understanding the precise conformation of the molecule in the solid state, computational chemists can refine models of how it interacts with its biological target. The observed conformation may represent a low-energy state that is relevant for receptor binding.

-

Polymorphism: Many organic molecules can crystallize in multiple different forms, or polymorphs, each with its own unique crystal structure and physicochemical properties (e.g., solubility, melting point, stability). Identifying the most stable polymorph is critical for ensuring consistent product quality and performance. SC-XRD is the gold standard for identifying and characterizing different polymorphic forms.

-

Formulation Development: The solubility and dissolution rate of a drug are heavily influenced by its crystal structure. A detailed understanding of the intermolecular interactions can help formulation scientists design strategies to improve bioavailability, for example, by creating co-crystals or amorphous solid dispersions.

-

Intellectual Property: A novel crystal structure, particularly a specific polymorph of a drug substance, can be a patentable invention, providing a crucial layer of intellectual property protection.

Conclusion

The structural elucidation of this compound, as outlined in this guide, represents a systematic and scientifically rigorous process. From rational synthesis and meticulous crystal growth to the precise determination of atomic coordinates via SC-XRD, each step yields critical information. The resulting crystal structure is not an endpoint but a cornerstone of knowledge, enabling a deeper understanding of the molecule's fundamental properties and providing a rational basis for its continued development as a potential pharmaceutical agent. The interplay of hydrogen and halogen bonding, in particular, will be a key determinant of its solid-state behavior and offers opportunities for crystal engineering and the optimization of its material properties.

References

- Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

- Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

- Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]

- University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

- Thallapally, P. K., & Nangia, A. (2001). Crystal engineering of halogen-bonded solids. CrystEngComm, 3(32), 154-158. [Link]

- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. (Historical reference for Schotten-Baumann reaction) [Link]

Sources

- 1. SHELX - PaNdata Software [software.pan-data.eu]

- 2. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 3. iucr.org [iucr.org]

- 4. platon-taskbar.software.informer.com [platon-taskbar.software.informer.com]

- 5. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 6. school2023.cristallografia.org [school2023.cristallografia.org]

An In-depth Technical Guide on the Solubility of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Abstract

Solubility is a critical physicochemical property that dictates the developability of a compound for pharmaceutical applications. Poor solubility can impede absorption, lead to variable bioavailability, and complicate in vitro assay interpretation. This technical guide provides a comprehensive overview of the solubility of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes information from structurally similar compounds, predictive models, and established experimental protocols to offer a robust framework for researchers. We will delve into the predicted physicochemical properties of the title compound, discuss the theoretical basis for its solubility in various solvents, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, solubility is a paramount consideration. It is a key determinant of a drug's bioavailability, influencing the extent to which it is absorbed into the systemic circulation to elicit its therapeutic effect. Compounds with poor solubility often present significant challenges during formulation development and can lead to unreliable results in biological assays.[1][2][3] Therefore, a thorough understanding and accurate measurement of a compound's solubility are essential for making informed decisions throughout the drug development process.

This guide focuses on this compound, a molecule featuring a substituted iodopyridine core. The presence of the iodine atom, the pyridine ring, and the pivalamide group creates a unique combination of structural features that will influence its solubility profile.

Predicted Physicochemical Profile of this compound

While experimental data for this compound is scarce[4], we can predict its key physicochemical properties based on its structure. These parameters provide valuable insights into its likely solubility behavior.

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | ~318.15 g/mol | Moderate molecular weight, generally favorable for solubility. |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Indicates a moderate level of lipophilicity, suggesting a preference for non-polar environments over aqueous media. |

| Topological Polar Surface Area (TPSA) | ~41.6 Ų | A relatively low TPSA suggests moderate hydrogen bonding capacity, which can limit solubility in polar protic solvents. |

| pKa (acidic and basic) | Basic pKa (Pyridine N): ~3-4Acidic pKa (Amide N-H): ~17-18 | The basicity of the pyridine nitrogen suggests that solubility will be pH-dependent, increasing in acidic conditions due to protonation. The amide proton is not significantly acidic. |

| Melting Point | Not available | A high melting point can indicate strong crystal lattice energy, which can negatively impact solubility. |

These values are estimations derived from computational models and comparison with structurally related compounds.

The predicted logP suggests that this compound will likely exhibit limited aqueous solubility but better solubility in organic solvents. The basic nature of the pyridine ring is a key feature, allowing for potential solubility enhancement at lower pH values.

Theoretical Solubility Considerations and Solvent Selection Rationale

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound in a given solvent will be determined by the interplay of its structural features with the properties of the solvent.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The pyridine nitrogen and the amide carbonyl oxygen can act as hydrogen bond acceptors, while the amide N-H can act as a donor. However, the bulky, non-polar tert-butyl group and the iodinated pyridine ring are hydrophobic and will likely limit solubility in highly polar solvents like water. The solubility of related iodopyridines in water is generally described as slight.[5][6]

-